tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride
Description
tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride (CAS: 1258001-18-1) is a piperidine derivative featuring a hydrazine substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, while the hydrazinyl moiety enables reactivity in condensation or cyclization reactions, making the compound valuable in pharmaceutical intermediates and organic synthesis . Its hydrochloride salt form improves crystallinity and handling properties.
Properties
IUPAC Name |
tert-butyl 3-hydrazinylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-8(7-13)12-11;/h8,12H,4-7,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAIHSNPKRXLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089310-49-4 | |
| Record name | tert-butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Biological Activity
tert-Butyl 3-hydrazinylpiperidine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
- Chemical Formula : C₉H₁₈ClN₃O₂
- Molecular Weight : 219.72 g/mol
- CAS Number : 103057-44-9
Structure
The compound features a piperidine ring substituted with a hydrazinyl group and a tert-butyl ester, which contributes to its biological properties.
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which may contribute to its therapeutic potential. For instance, it has shown activity against phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways .
- Antiparasitic Activity : The compound has been evaluated for its effects against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrated that it inhibits the growth of this parasite at certain concentrations while maintaining low cytotoxicity towards human cell lines .
Case Studies and Research Findings
- Antitrypanosomal Activity :
- Selectivity and Toxicity :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
| Study Focus | Biological Activity | IC50 Value (µM) | Cytotoxicity (MRC5) |
|---|---|---|---|
| Antitrypanosomal Activity | Inhibition of T. brucei growth | 12.5 | Low |
| Enzyme Inhibition | PDE inhibition | 25 | Moderate |
| Selectivity | Comparison with human cells | N/A | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
